4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
Description
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Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6N3O5S2/c1-2-15(31)27-17-28-29-18(36-17)35-8-12-6-13(30)14(7-33-12)34-16(32)9-3-10(19(21,22)23)5-11(4-9)20(24,25)26/h3-7H,2,8H2,1H3,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJEIHGUUKYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate is a complex organic molecule notable for its diverse biological activities attributed to its unique structural features. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₈H₁₈F₆N₂O₃S, with a molecular weight of approximately 423.5 g/mol. It features a pyran ring fused with a thiadiazole moiety and a benzoate group, which are known to contribute to various biological activities.
Synthesis Pathway
The synthesis of the compound typically involves several steps:
- Formation of the thiadiazole ring via condensation reactions.
- Introduction of the propionamide group.
- Coupling reactions to attach the pyran and benzoate moieties.
These synthetic methods allow for the creation of derivatives that may exhibit improved biological properties or altered pharmacokinetics .
Biological Activity
The biological activities of this compound are largely influenced by its structural components:
| Component | Structural Features | Biological Activity |
|---|---|---|
| Thiadiazole | Contains a thiadiazole ring | Antimicrobial properties |
| Pyran | Pyran ring structure | Antifungal activity |
| Benzoate | Ester functionality | Diverse biological effects |
Antimicrobial and Antifungal Properties
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antifungal activity against pathogens such as Fusarium species and Rhizoctonia solani, suggesting that modifications in the thiadiazole component can enhance efficacy against various plant diseases . Additionally, some studies have shown promising results in antimicrobial assays against gram-positive and gram-negative bacteria.
The mechanism of action is believed to involve binding to specific enzymes or receptors, inhibiting their activity. For instance, preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence binding affinity and specificity towards biological targets .
Case Studies
-
Antifungal Activity Against Rice Sheath Blight
- The compound was tested against Rhizoctonia solani, showing significant fungicidal activity.
- Results indicated that structural modifications could lead to enhanced efficacy against this pathogen.
-
Nematocidal Activity
- Derivatives demonstrated notable nematocidal activity against Bursaphelenchus xylophilus, indicating potential for agricultural applications as effective pest control agents.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- In Vitro Studies : Compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have been shown to inhibit key enzymes involved in microbial metabolism.
- Toxicity Assessments : Toxicity studies revealed that while exhibiting potent antimicrobial effects, certain derivatives maintained low toxicity levels in mammalian cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
